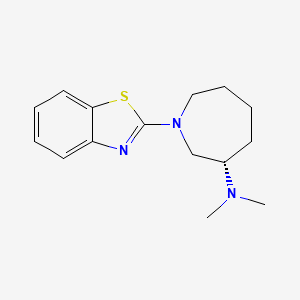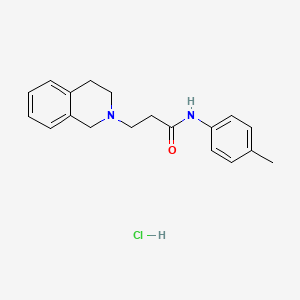![molecular formula C19H16N2O4 B5556977 ethyl 4-{[(2-oxo-1,2-dihydro-4-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5556977.png)
ethyl 4-{[(2-oxo-1,2-dihydro-4-quinolinyl)carbonyl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-{[(2-oxo-1,2-dihydro-4-quinolinyl)carbonyl]amino}benzoate, also known as E-64, is a synthetic compound that has been widely used in scientific research for its ability to inhibit cysteine proteases. Cysteine proteases are enzymes that play important roles in various physiological and pathological processes, including protein degradation, antigen presentation, and apoptosis.
科学的研究の応用
1. Synthesis of Amino Acid Derived Quinolin-2 (1H)-one Enamines This compound has been used in the Smiles rearrangement reaction for the straightforward synthesis of amino acid derived quinolin-2 (1H)-one enamines . This development is an outstanding strategy for the preparation of new biologically structures containing peptidic or pseudo-peptidic with quinolin-2 (1H)-one scaffolds .
Ugi-type Multicomponent Condensation
The compound acts as a heterocyclic enol containing a Michael acceptor, participating in an Ugi-type multicomponent condensation through a Smiles rearrangement in replacement of acid components . This process leads readily and efficiently to heterocyclic enamines .
3. Synthesis of Related Four-membered to Seven-membered Heterocycles The compound has applications in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities . This includes the synthesis of fused ring systems .
4. Development of Biologically and Pharmacologically Active Compounds The compound has been used in the development of biologically and pharmacologically active compounds . This includes the synthesis of drugs isolated from naturally occurring compounds .
Preparation of 3,5-diaryl-6-carbethoxycyclohexanones
The compound is used in the preparation of 3,5-diaryl-6-carbethoxycyclohexanones, efficient synthons in building spiro compounds .
6. Synthesis of Benzisoxazoles or Carbazole Derivatives The compound is used as an intermediate in the synthesis of benzisoxazoles, or carbazole derivatives via 1,3-Michael addition of ethyl acetoacetate .
作用機序
Mode of Action
It is known that the compound participates in an ugi-type multicomponent condensation through a smiles rearrangement . This process leads readily and efficiently to heterocyclic enamines .
Biochemical Pathways
It is known to participate in multicomponent reactions, which are generally referred to the reactions in which two or more reagents react together and lead a product while the basic atoms of the reagents are present .
Result of Action
It is known to participate in the synthesis of diverse ethyl 4- ((2-amino-2-oxo-1-phenylethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate derivatives .
Action Environment
It is known that the principles of green chemistry guide us to ideal synthesis, which leads to the desired product with the highest efficiency in the least number of steps and the reagents used in it are at an environmentally acceptable level .
特性
IUPAC Name |
ethyl 4-[(2-oxo-1H-quinoline-4-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-2-25-19(24)12-7-9-13(10-8-12)20-18(23)15-11-17(22)21-16-6-4-3-5-14(15)16/h3-11H,2H2,1H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAVGLZBGYINMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24797383 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5556900.png)
![1-[(2,5-dimethyl-3-thienyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5556911.png)

![isobutyl [(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]acetate](/img/structure/B5556938.png)
![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[2-(3-phenoxyphenyl)ethyl]acetamide](/img/structure/B5556940.png)

![N'-ethyl-N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5556949.png)
![ethyl 3-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]amino}azepane-1-carboxylate](/img/structure/B5556957.png)

![1-[(4-chlorophenyl)sulfonyl]-N-(2-hydroxycyclohexyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B5556985.png)
![(4aS*,7aR*)-1-(1,3-benzodioxol-5-ylcarbonyl)-4-isobutyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5556990.png)